N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2,3-dimethylchromone.
Oxidation: The hydroxyl group is oxidized to form 7-benzyloxy-2,3-dimethyl-8-carboxylic acid using Jones oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- Chromone-2-carboxamide derivatives
Uniqueness
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern on the chromene ring, which imparts unique biological activities. Its benzyl group enhances its ability to interact with biological targets, making it a potent inhibitor of monoamine oxidase .
Properties
CAS No. |
873081-00-6 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-12-8-15-16(21)10-18(23-17(15)9-13(12)2)19(22)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
HDNJIEVBLNIKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC=CC=C3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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